(1,3-Dichloropropan-2-yl)cyclopentane

Description

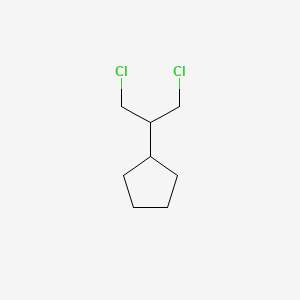

(1,3-Dichloropropan-2-yl)cyclopentane is a chlorinated cyclopentane derivative characterized by a cyclopentane ring substituted with a propane chain bearing chlorine atoms at the 1- and 3-positions.

Key applications of such compounds include roles as intermediates in pharmaceutical synthesis (e.g., chiral cyclopentane derivatives in bioactive molecules ) or industrial solvents. Chlorination enhances stability and alters thermodynamic properties, making it relevant for specialized chemical processes.

Properties

Molecular Formula |

C8H14Cl2 |

|---|---|

Molecular Weight |

181.10 g/mol |

IUPAC Name |

1,3-dichloropropan-2-ylcyclopentane |

InChI |

InChI=1S/C8H14Cl2/c9-5-8(6-10)7-3-1-2-4-7/h7-8H,1-6H2 |

InChI Key |

UXEVZAYBJCHQJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(CCl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dichloropropan-2-yl)cyclopentane typically involves the reaction of cyclopentane with 1,3-dichloropropane under specific conditions. One common method is the alkylation of cyclopentane using 1,3-dichloropropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dichloropropan-2-yl)cyclopentane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

Substitution: Formation of (1,3-dihydroxypropan-2-yl)cyclopentane.

Oxidation: Formation of (1,3-dichloropropan-2-one)cyclopentane.

Reduction: Formation of cyclopentane and propane derivatives.

Scientific Research Applications

(1,3-Dichloropropan-2-yl)cyclopentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Dichloropropan-2-yl)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to changes in the structure and function of these molecules, affecting various biological processes.

Comparison with Similar Compounds

Structural Analogs

Chlorinated Cyclopentane Derivatives

- 1,3-Disubstituted Cyclopentanes : PharmaBlock Sciences highlights 1,3-disubstituted cyclopentanes as building blocks for drug discovery . While these lack chlorine substituents, their stereochemistry and ring strain are comparable. The addition of chlorine in (1,3-Dichloropropan-2-yl)cyclopentane likely increases polarity and reactivity in substitution reactions.

- cis-1,3-Dimethylcyclopentane: A non-chlorinated analog (CAS 2532-58-3) with methyl substituents . The absence of chlorine reduces its molecular weight and boiling point compared to the dichloro derivative.

Chlorinated Alkanes and Alkenes

- 1,3-Dichloropropene : A soil fumigant with a double bond, making it more reactive than saturated analogs. It degrades into metabolites like 3-chloroallyl alcohol, posing environmental risks . The cyclopentane ring in the target compound may reduce volatility and environmental mobility.

- 1,2,3-Trichloropropane : A linear chlorinated propane with higher toxicity (linked to liver and kidney damage in studies ). The cyclopentane group in the target compound could mitigate toxicity by altering metabolic pathways.

Physicochemical Properties

Notes:

- Chlorination increases molecular weight and boiling point compared to cyclopentane.

- Cyclopentane’s high flammability is reduced by chlorine’s electron-withdrawing effects in the target compound.

Environmental and Thermodynamic Performance

- Thermal Efficiency : Cyclopentane-based additives improve thermal efficiency in CO₂ cycles by 7.3 percentage points . Chlorinated derivatives may offer similar or enhanced performance due to higher polarity, though data is lacking.

- Chlorinated compounds like 1,3-dichloropropene face regulatory scrutiny due to metabolite toxicity , suggesting the target compound may require similar evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.